3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone
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Description
3-chloro-1-(3-chlorobenzyl)-5-(trimethoxymethyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C16H17Cl2NO4 and its molecular weight is 358.22. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
- The study of different 3-hydroxy-2-methyl-4(1H)-pyridinones, which are closely related to the specified compound, reveals insights into their physical and structural characteristics. These pyridinones were examined through methods like X-ray diffraction, mass spectrometry, and infrared spectroscopy, offering a detailed understanding of their molecular structure and bonding patterns (Nelson et al., 1988).
Synthesis Methods
- Research on the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone demonstrates the development of efficient and practical methods for creating such compounds. This work highlights the synthesis process, which could be relevant to the compound (Yano et al., 1993).
Structural Analysis
- The study of various substituted 2-methyl-4-pyridinones, similar to the target compound, helps in understanding their chemical structure. The focus on their crystal structures and conformational properties provides insight into the molecular geometry and potential chemical behavior (Xiao et al., 1993).
Properties
IUPAC Name |
3-chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO4/c1-21-16(22-2,23-3)12-8-14(18)15(20)19(10-12)9-11-5-4-6-13(17)7-11/h4-8,10H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREINSHVEFPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN(C(=O)C(=C1)Cl)CC2=CC(=CC=C2)Cl)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.